3-Azido-2-methylquinoline
CAS No.: 107468-24-6
Cat. No.: VC19197588
Molecular Formula: C10H8N4
Molecular Weight: 184.20 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 107468-24-6 | 
|---|---|
| Molecular Formula | C10H8N4 | 
| Molecular Weight | 184.20 g/mol | 
| IUPAC Name | 3-azido-2-methylquinoline | 
| Standard InChI | InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3 | 
| Standard InChI Key | BRSXVWHUZPOWIR-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-] | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Azido-2-methylquinoline (C₁₀H₈N₄) features a bicyclic quinoline system with a methyl group at position 2 and an azide substituent at position 3. The azide group introduces significant electronic and steric effects, altering the compound’s reactivity compared to non-azidated quinolines. The molecular weight is approximately 184.20 g/mol, calculated from its formula.
Key Structural Features:
- 
Quinoline Core: A fused benzene-pyridine ring system enabling π-π interactions and metal coordination. 
- 
Azide Functional Group: A high-energy moiety capable of participating in click chemistry (e.g., Huisgen cycloaddition) and nitrene formation under thermal or photolytic conditions . 
- 
Methyl Substituent: Enhances lipophilicity and influences regioselectivity in substitution reactions . 
Synthesis and Synthetic Routes
Nucleophilic Substitution from Halogenated Precursors
A common route involves substituting iodine in 3-iodo-2-methylquinoline with sodium azide (NaN₃). This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C), yielding 3-azido-2-methylquinoline with moderate to high efficiency.
Reaction Scheme:
Continuous Flow Synthesis
Modified Doebner–von Miller protocols, optimized for azide incorporation, enable scalable production. For example, reacting 2-methylquinoline with iodine monochloride (ICl) followed by azide substitution in a flow reactor improves yield (75–85%) and reduces side reactions .
Chemical Reactivity and Applications
Click Chemistry Applications
The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages. This property is exploited in:
- 
Bioconjugation: Labeling biomolecules for imaging or drug delivery. 
- 
Polymer Chemistry: Synthesizing functionalized polymers with tailored properties . 
Nitrene Formation and Reactivity
Photolysis or thermolysis generates a nitrene intermediate, which can:
- 
Insert into C–H bonds. 
- 
Form nitrenium ions in acidic media, reacting with nucleophiles like water or DNA bases . 
Example Reaction:
Comparative Analysis with Analogous Compounds
Spectroscopic Characterization
NMR Spectroscopy
- 
¹H NMR: Downfield shifts for H-4 (δ 8.5–9.0 ppm) due to azide electron withdrawal. 
- 
¹³C NMR: Quinoline C-3 signal at δ 120–125 ppm; methyl group at δ 20–25 ppm . 
IR Spectroscopy
Industrial and Research Applications
Drug Discovery
- 
Lead Optimization: Azide groups serve as pharmacophores or prodrug moieties. 
- 
Targeted Therapies: Conjugation with antibodies for site-specific drug delivery. 
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume